molecular formula C10H17N3 B6417170 4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole CAS No. 2094368-50-8

4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole

Cat. No.: B6417170
CAS No.: 2094368-50-8
M. Wt: 179.26 g/mol
InChI Key: GCFBUPWCUJZWDK-UHFFFAOYSA-N
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Description

4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.

Synthetic Route:

    Starting Materials: tert-butyl azide and cyclopropylmethyl alkyne.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

    Procedure: The starting materials are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the triazole ring is complete.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation:

    Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Conditions: The reaction is typically carried out in an acidic or basic medium.

    Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

Reduction:

    Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Conditions: The reaction is performed in an inert solvent such as tetrahydrofuran (THF).

    Products: Reduction can yield alcohols or amines.

Substitution:

    Reagents: Nucleophiles such as halides or amines.

    Conditions: The reaction is carried out in the presence of a suitable base or acid catalyst.

    Products: Substitution reactions can result in the formation of various substituted triazoles.

Scientific Research Applications

4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole has several scientific research applications:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as an antimicrobial or antifungal agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
  • Evaluated for its activity against various diseases and conditions.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The tert-butyl and cyclopropylmethyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity.

Molecular Targets:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: It can bind to receptors, altering signal transduction processes.

Pathways:

  • The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

  • 1-(cyclopropylmethyl)-1H-1,2,3-triazole
  • 4-tert-butyl-1H-1,2,3-triazole
  • 1-(cyclopropylmethyl)-4-methyl-1H-1,2,3-triazole

Comparison:

  • The presence of both tert-butyl and cyclopropylmethyl groups in 4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole imparts unique steric and electronic properties.
  • These groups can enhance the compound’s stability, lipophilicity, and binding affinity compared to other triazole derivatives.
  • The combination of these substituents may result in distinct biological activities and applications.

Properties

IUPAC Name

4-tert-butyl-1-(cyclopropylmethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)9-7-13(12-11-9)6-8-4-5-8/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFBUPWCUJZWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(N=N1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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